3-Cyano-5-hydroxypyridine
Overview
Description
3-Cyano-5-hydroxypyridine is a chemical compound with the molecular formula C6H4N2O. It is a derivative of pyridine, characterized by the presence of a cyano group (-CN) at the third position and a hydroxyl group (-OH) at the fifth position on the pyridine ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Mechanism of Action
Target of Action
It’s known that this compound is an active pharmaceutical ingredient , suggesting it interacts with specific biological targets to exert its effects.
Mode of Action
It’s known that the compound is involved in the synthesis of new 3-cyanopyridines , which have been reported to possess various pharmacological activities .
Biochemical Pathways
It’s known that cyanopyridines, a class of compounds to which 3-cyano-5-hydroxypyridine belongs, have been found to have antihypertensive, anti-inflammatory, antimicrobial, and anticancer activities . These activities suggest that cyanopyridines may interact with multiple biochemical pathways.
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may influence its absorption and distribution in the body.
Result of Action
It’s known that the compound is an active pharmaceutical ingredient , suggesting it exerts therapeutic effects at the molecular and cellular levels.
Action Environment
It’s known that the compound should be stored in cool, dry conditions in well-sealed containers, and it’s incompatible with oxidizing agents .
Biochemical Analysis
Cellular Effects
While specific cellular effects of 3-Cyano-5-hydroxypyridine are not extensively studied, it has been found that derivatives of this compound have shown positive effects on wound healing processes . These derivatives have been associated with decreased lipid peroxidation and increased antioxidant effects during the wound healing process .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-hydroxypyridine can be achieved through several methods. One common approach involves the reaction of 3-cyanopyridine with hydroxylating agents under controlled conditions. For instance, the reaction of 3-cyanopyridine with hydrogen peroxide in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-5-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3-cyano-5-pyridone.
Reduction: Formation of 3-amino-5-hydroxypyridine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Cyano-5-hydroxypyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role as a building block in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
- 3-Cyano-4-hydroxypyridine
- 3-Cyano-6-hydroxypyridine
- 3-Cyano-2-hydroxypyridine
Comparison: 3-Cyano-5-hydroxypyridine is unique due to the specific positioning of the cyano and hydroxyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to its isomers. For example, the position of the hydroxyl group can significantly influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
5-hydroxypyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-2-5-1-6(9)4-8-3-5/h1,3-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXIYYPIORYZLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571757 | |
Record name | 5-Hydroxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152803-24-2 | |
Record name | 5-Hydroxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxypyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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